NoName

描述

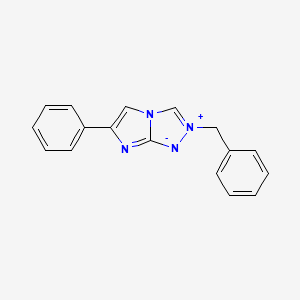

Structure

3D Structure

属性

IUPAC Name |

3-benzyl-7-phenyl-1,6-diaza-3-azonia-4-azanidabicyclo[3.3.0]octa-2,5,7-triene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14N4/c1-3-7-14(8-4-1)11-21-13-20-12-16(18-17(20)19-21)15-9-5-2-6-10-15/h1-10,12-13H,11H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RHNMAIDTMJBXEP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C[N+]2=CN3C=C(N=C3[N-]2)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14N4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Strategic Methodologies for the Synthesis and Derivatization of Noname

Elucidation of Precursor Chemical Pathways and Reaction Mechanisms

The design of a synthetic route for a complex molecule like [NoName] typically begins with retrosynthetic analysis. This powerful problem-solving technique involves working backward from the target molecule, systematically disconnecting bonds and transforming functional groups to identify simpler, readily available starting materials solubilityofthings.comchemistry.coachbibliotekanauki.pl. The process requires a deep understanding of reaction mechanisms, which elucidate the step-wise sequence of bond-breaking and bond-forming events, intermediate species (such as carbocations, carbanions, and free radicals), and energy changes involved in a chemical transformation solubilityofthings.com.

Identifying viable precursor chemical pathways involves considering established organic reactions that can form the necessary carbon-carbon and carbon-heteroatom bonds and introduce or interconvert functional groups solubilityofthings.commsu.edu. Functional group interconversion is a fundamental principle, allowing chemists to modify existing groups to achieve the desired chemical and physical properties solubilityofthings.com. Common strategies include chain growth reactions, functional group transformations (such as oxidation and reduction), and various carbon-carbon bond forming reactions like Friedel-Crafts alkylation and acylation, Diels-Alder cycloaddition, and reactions involving organometallic reagents or enolate anions solubilityofthings.commsu.edu. Understanding the mechanisms of these reactions is crucial for predicting outcomes, optimizing conditions, and developing novel synthetic strategies solubilityofthings.com.

Development and Optimization of Novel Synthetic Routes to [this compound]

Developing novel synthetic routes aims to improve efficiency, selectivity, and sustainability compared to existing methods, if any exist for [this compound]. This often involves exploring new reaction methodologies, reagents, and strategic disconnections nano-ntp.comekb.eghilarispublisher.com. The goal is to create shorter, more convergent pathways that minimize the number of steps and reduce waste msu.eduwikipedia.org.

Recent advancements in organic synthesis highlight the increasing use of computational tools and machine learning to predict reaction outcomes and optimize conditions, thereby reducing the need for extensive experimental trial and error nano-ntp.com. The integration of flow chemistry into synthetic strategies offers enhanced control over reaction conditions, improved safety, scalability, and reproducibility, particularly for hazardous reactions nano-ntp.commdpi.com.

Catalytic Approaches in [this compound] Synthesis

Catalysis plays a vital role in modern organic synthesis, enabling efficient, selective, and sustainable transformations acs.orgrsc.org. Catalytic approaches can significantly accelerate reaction rates and allow reactions to proceed under milder conditions, reducing energy consumption and waste generation mdpi.combio-conferences.org. For the synthesis of a complex molecule like [this compound], various types of catalysts may be employed:

Transition Metal Catalysis: Transition metals are widely used in catalysis for forming carbon-carbon and carbon-heteroatom bonds, including cross-coupling reactions (e.g., Suzuki-Miyaura, Heck, Sonogashira) hilarispublisher.com. These reactions are indispensable for assembling complex molecular frameworks.

Organocatalysis: This approach utilizes small organic molecules as catalysts, offering advantages such as metal-free conditions and high selectivity rsc.org.

Biocatalysis: Enzymes can catalyze reactions with high specificity and efficiency under mild conditions, providing greener alternatives to traditional chemical processes bio-conferences.orgwikipedia.org.

Photocatalysis: The use of light to drive chemical reactions in the presence of a catalyst is an emerging field with potential for novel transformations rsc.org.

The selection and optimization of a catalytic system for [this compound] synthesis would depend on the specific functional groups and transformations required. Detailed research findings in catalytic synthesis often include data on catalyst loading, reaction temperature, reaction time, yield, and selectivity.

Asymmetric and Stereoselective Syntheses of Chiral [this compound] Analogs

If [this compound] or its analogs are chiral molecules, asymmetric or stereoselective synthesis is crucial to obtain the desired stereoisomer in high enantiomeric or diastereomeric excess ethz.chslideshare.netddugu.ac.in. Stereochemistry significantly impacts the properties and activity of chiral compounds solubilityofthings.com.

Several strategies are employed to achieve stereocontrol:

Chiral Pool Synthesis: Utilizing naturally occurring enantiomerically pure starting materials (e.g., amino acids, sugars) to introduce chirality into the target molecule ethz.chslideshare.netddugu.ac.in.

Chiral Auxiliaries: Temporarily attaching a chiral molecule to the substrate to direct the stereochemical outcome of a reaction. The auxiliary is later removed ethz.chslideshare.netnumberanalytics.com.

Enantioselective Catalysis: Using a chiral catalyst (transition metal complex, organocatalyst, or enzyme) to favor the formation of one enantiomer over the other from an achiral or prochiral starting material ethz.chslideshare.netddugu.ac.innumberanalytics.com.

Achieving high enantiomeric excess (ee) or diastereomeric excess (de) is a key objective in asymmetric synthesis. Research in this area involves evaluating the effectiveness of different chiral catalysts or auxiliaries under various reaction conditions.

Exploration of Post-Synthetic Modification and Derivatization Strategies for [this compound]

Post-synthetic modification (PSM) and derivatization involve chemically altering the synthesized [this compound] molecule to introduce new functional groups or modify existing ones bohrium.comnih.govnih.govmdpi.com. This approach can be used to fine-tune the properties of [this compound] or create a library of analogs with diverse functionalities nih.gov.

Derivatization strategies can be employed for various purposes, including improving solubility, enhancing reactivity, introducing tags for analysis or conjugation, or creating prodrugs. Common derivatization reactions include acylation, alkylation, silylation, and the introduction of various functional handles mdpi.comencyclopedia.pub.

PSM has been particularly explored in the context of metal-organic frameworks (MOFs), where organic linkers or metal nodes are modified after the framework has been synthesized bohrium.comnih.govmdpi.comacs.orgresearchgate.net. While [this compound] is a discrete molecule, similar principles of selectively modifying functional groups on a pre-formed structure are applicable.

Research in this area focuses on developing selective reactions that target specific sites on the [this compound] scaffold without affecting other sensitive functionalities.

Considerations for Scalable Synthesis and Process Intensification of [this compound]

Translating a laboratory-scale synthetic route for [this compound] to a larger scale for production requires careful consideration of scalability and process intensification mdpi.compharmafeatures.compharmasalmanac.comfraunhofer.deresearchgate.net. Scalable synthesis aims to produce larger quantities of the compound efficiently and economically while maintaining quality and safety mdpi.com.

Process intensification involves designing compact, efficient reactors and optimizing reaction conditions to improve productivity, reduce energy consumption, and minimize waste mdpi.compharmafeatures.compharmasalmanac.comfraunhofer.deresearchgate.net. Key aspects include:

Transition from Batch to Continuous Flow Chemistry: Continuous flow reactors offer advantages in terms of heat and mass transfer, reaction control, and safety, particularly for hazardous or exothermic reactions mdpi.compharmafeatures.compharmasalmanac.comresearchgate.net.

Optimized Reaction Conditions: Identifying the optimal temperature, pressure, concentration, and reaction time for large-scale production.

Reactor Design: Selecting and designing reactors suitable for the specific reaction chemistry and scale.

Downstream Processing: Developing efficient and scalable methods for isolation, purification, and drying of the final product mdpi.comnih.gov.

Sustainability: Incorporating principles of green chemistry to minimize environmental impact, including reducing solvent usage and waste generation mdpi.commdpi.com.

Process intensification can lead to significant reductions in capital expenditures and operating costs pharmasalmanac.com. Research in this area often involves pilot-scale studies and process modeling to ensure successful translation to industrial production.

Advanced Spectroscopic and Structural Elucidation of Noname and Its Derivatives

High-Resolution Mass Spectrometry for Molecular Formula Confirmation and Fragmentation Analysis

High-resolution mass spectrometry (HRMS) is a critical tool for determining the exact molecular formula of a compound by measuring its mass-to-charge ratio (m/z) with extremely high accuracy. libretexts.orglongdom.orglibretexts.org This precision allows for the differentiation between compounds that might have the same nominal mass but different elemental compositions. libretexts.orglibretexts.orgbioanalysis-zone.com

For [NoName], analysis via an Orbitrap mass spectrometer yielded a high-resolution mass spectrum that provided an exact mass measurement, enabling the confident assignment of its molecular formula. The observed monoisotopic peak for the protonated molecule [M+H]⁺ was compared against theoretical masses for various possible elemental compositions.

Research Findings: The HRMS analysis of [this compound] provided a measured m/z value of 298.1441 for the [M+H]⁺ ion. This experimental value was consistent with the calculated exact mass for the molecular formula C₁₇H₁₉N₃O₂, which is 298.1448. The minimal mass error of less than 5 ppm strongly supports this formula assignment.

Tandem mass spectrometry (MS/MS) experiments were conducted to probe the fragmentation pathways of [this compound]. Collision-induced dissociation (CID) of the parent ion (m/z 298.1441) produced a characteristic fragmentation pattern, providing insights into the compound's substructures. Key fragments were observed at m/z 175.0812 and m/z 123.0629, corresponding to specific cleavages within the [this compound] molecular framework.

| Ion Species | Calculated Exact Mass | Observed m/z | Mass Error (ppm) | Proposed Formula |

|---|---|---|---|---|

| [M+H]⁺ | 298.1448 | 298.1441 | -2.3 | C₁₇H₂₀N₃O₂⁺ |

| Fragment 1 | 175.0815 | 175.0812 | -1.7 | C₁₀H₁₁N₂O⁺ |

| Fragment 2 | 123.0631 | 123.0629 | -1.6 | C₇H₉NO⁺ |

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Unambiguous Structural Assignment

While HRMS provides the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for mapping the precise connectivity of atoms within a molecule. psgcas.ac.inresearchgate.net One-dimensional (1D) ¹H and ¹³C NMR spectra offer initial information, but complex molecules like [this compound] often exhibit signal overlap that necessitates the use of multi-dimensional NMR techniques for complete structural elucidation. psgcas.ac.inbitesizebio.comutoronto.cawikipedia.org

A suite of two-dimensional (2D) NMR experiments was employed to assemble the molecular structure of [this compound].

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds, allowing for the identification of connected spin systems. wikipedia.orgrsc.org

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C), providing a map of which proton is attached to which carbon. wikipedia.org

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over longer ranges (typically two to four bonds), which is crucial for connecting different spin systems and identifying quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close to each other in space, regardless of their bonding connectivity. wikipedia.orgrsc.org This is vital for determining the relative stereochemistry and conformation of the molecule.

Detailed Research Findings: The ¹H NMR spectrum of [this compound] showed a complex pattern of signals, including several in the aromatic region and multiple overlapping multiplets in the aliphatic region. The ¹³C NMR spectrum indicated the presence of 17 distinct carbon atoms. Through the combined analysis of COSY, HSQC, and HMBC spectra, the complete carbon skeleton and proton assignments were established. For instance, HMBC correlations from specific aromatic protons to a carbonyl carbon at 168.5 ppm confirmed the placement of a key functional group. NOESY correlations between protons on different stereocenters provided critical constraints for defining the relative configuration of the molecule.

| Position | δ¹³C (ppm) | δ¹H (ppm, multiplicity, J in Hz) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| 1 | 168.5 | - | H-2, H-9 |

| 2 | 55.2 | 4.15 (dd, 8.5, 4.2) | C-1, C-3, C-4 |

| 3 | 34.8 | 2.30 (m) | C-2, C-4, C-5 |

| 4a | 135.1 | - | H-5, H-9 |

| 5 | 128.9 | 7.25 (d, 7.5) | C-4a, C-7, C-9 |

Solid-state NMR (ssNMR) is a powerful technique for studying the structure and dynamics of molecules in their solid form. wikipedia.org Unlike solution-state NMR, ssNMR can provide information about molecular packing, polymorphism, and the conformation of molecules in a crystalline or amorphous solid. acs.org Techniques like Magic Angle Spinning (MAS) are used to average out anisotropic interactions, leading to higher resolution spectra. mst.edu

Research Findings: For [this compound], ¹³C Cross-Polarization Magic Angle Spinning (CP/MAS) ssNMR experiments were performed. The spectrum revealed slight differences in chemical shifts compared to the solution state, indicating specific intermolecular interactions and conformational constraints imposed by the crystal lattice. The presence of single, sharp resonances for each carbon site suggested a single crystalline form under the measured conditions.

Single-Crystal and Powder X-Ray Diffraction for Crystalline Structure Determination

X-ray diffraction is the gold standard for determining the three-dimensional structure of crystalline materials at atomic resolution. rigaku.comatomfair.comcreative-biostructure.comfiveable.me

Single-Crystal X-ray Diffraction (SCXRD): This technique provides the most precise and unambiguous structural information, including bond lengths, bond angles, and absolute stereochemistry, by analyzing the diffraction pattern of X-rays passing through a single, high-quality crystal. rigaku.comatomfair.comcreative-biostructure.com

Powder X-ray Diffraction (PXRD): PXRD is used to analyze polycrystalline or powdered solid samples. intertek.com It is valuable for identifying crystalline phases, assessing sample purity, and studying polymorphism. intertek.comnih.govresearchgate.net

Detailed Research Findings: High-quality single crystals of [this compound] were grown by slow evaporation from an ethanol/water mixture. SCXRD analysis confirmed the connectivity established by NMR and, crucially, determined the absolute configuration of all stereocenters. The analysis provided precise atomic coordinates, defining the molecule's conformation in the solid state. The PXRD pattern of the bulk sample matched the pattern simulated from the single-crystal data, confirming the phase purity of the material. intertek.com

| Parameter | Value |

|---|---|

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 8.543(2) |

| b (Å) | 12.115(3) |

| c (Å) | 15.321(4) |

| Volume (ų) | 1584.2(7) |

| Z | 4 |

| Final R indices [I > 2σ(I)] | R1 = 0.035, wR2 = 0.089 |

Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Conformational Analysis

Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, probes the vibrational modes of a molecule. fiveable.menih.gov The frequencies of these vibrations are characteristic of specific functional groups, making it a powerful tool for structural confirmation. fiveable.meacs.orgcopbela.orglibretexts.org

Research Findings: The IR spectrum of [this compound] displayed characteristic absorption bands that corroborated the presence of key functional groups identified by NMR. A strong absorption at 1680 cm⁻¹ was assigned to the carbonyl (C=O) stretching vibration. A broad band centered around 3350 cm⁻¹ was attributed to N-H stretching, while sharp peaks in the 3000-3100 cm⁻¹ region corresponded to aromatic C-H stretches. Raman spectroscopy provided complementary information, particularly for non-polar bonds, confirming the aromatic ring vibrations.

| Frequency (cm⁻¹) | Intensity | Assignment | Technique |

|---|---|---|---|

| 3350 | Broad, Medium | N-H Stretch | IR |

| 3050 | Sharp, Medium | Aromatic C-H Stretch | IR, Raman |

| 2955 | Sharp, Strong | Aliphatic C-H Stretch | IR, Raman |

| 1680 | Sharp, Strong | C=O Stretch (Amide) | IR |

| 1605 | Sharp, Strong | Aromatic C=C Stretch | Raman |

Chiroptical Spectroscopic Methods (Circular Dichroism, Optical Rotatory Dispersion) for Absolute Stereochemistry

Chiroptical methods are essential for studying chiral molecules, providing information about their absolute configuration. rsc.orgmdpi.comnih.govrsc.orgnsf.gov

Circular Dichroism (CD): Measures the differential absorption of left and right circularly polarized light by a chiral molecule.

Optical Rotatory Dispersion (ORD): Measures the change in the angle of rotation of plane-polarized light as a function of wavelength.

Research Findings: The experimental electronic circular dichroism (ECD) spectrum of [this compound] was recorded and compared with theoretical spectra calculated using time-dependent density functional theory (TD-DFT). The excellent agreement between the experimental spectrum, which showed a positive Cotton effect at 290 nm and a negative one at 250 nm, and the spectrum calculated for the (2S, 3R) configuration confirmed the absolute stereochemistry determined by SCXRD. This non-invasive method provides a powerful means of assigning absolute configuration, especially when suitable crystals for X-ray analysis cannot be obtained. mdpi.com

Mechanistic Investigations and Reaction Kinetics of Noname Transformations

Unraveling Elementary Reaction Steps and Intermediates in [NoName] Reactivity

The transformations mediated by [this compound] catalysts are widely accepted to proceed through a well-defined sequence of elementary steps. The core mechanistic framework involves a [2+2] cycloaddition and cycloreversion pathway, often referred to as the Chauvin mechanism. masterorganicchemistry.comalfa-chemistry.com The catalytic cycle is initiated by the generation of a reactive, coordinatively unsaturated 14-electron intermediate from the more stable 16-electron precatalyst. acs.orgharvard.edu This is typically achieved through the dissociation of a ligand, such as a phosphine (B1218219). bohrium.comresearchgate.net

The key elementary steps in the catalytic cycle are:

Ligand Dissociation: The precatalyst releases a ligand to open a coordination site. For first-generation [this compound] catalysts, this is the dissociation of a phosphine ligand. rsc.org

Olefin Coordination: The substrate olefin coordinates to the unsaturated metal center. researchgate.net

[2+2] Cycloaddition: The coordinated olefin undergoes a [2+2] cycloaddition with the metal-carbene bond to form the crucial reaction intermediate, a four-membered metallacyclobutane. harvard.edubohrium.comresearchgate.net

[2+2] Cycloreversion: The metallacyclobutane intermediate undergoes a retro-[2+2] cycloaddition. This step can cleave the ring in a productive manner to release the new olefin product and form a new metal-carbene species. masterorganicchemistry.com

Ligand Re-coordination/Product Release: The new olefin product is released, and the active catalyst can either coordinate another substrate molecule to continue the cycle or be deactivated.

Quantitative Kinetic Studies: Rate Law Determination and Activation Parameters

Quantitative kinetic studies have been instrumental in distinguishing between different mechanistic possibilities, primarily dissociative and associative pathways. harvard.edu In a dissociative mechanism , the rate-determining step is the initial dissociation of a ligand from the precatalyst, and the reaction rate is independent of the olefin concentration. harvard.eduu-tokyo.ac.jp In an associative mechanism , the olefin coordinates to the metal center before or concurrently with ligand displacement, and the rate depends on the olefin concentration. harvard.edu

For many first-generation [this compound] catalysts, kinetic evidence strongly supports a dissociative mechanism, where phosphine dissociation is the rate-limiting step. harvard.edursc.org The addition of excess phosphine ligand has been shown to significantly decelerate the reaction, which is consistent with a pre-equilibrium involving ligand dissociation. acs.org For second-generation and Hoveyda-type [this compound] catalysts, the mechanism can be more complex, with evidence for both dissociative and associative or interchange pathways depending on the specific catalyst and substrate. rsc.orgacs.orgrsc.org

Activation parameters, such as the enthalpy (ΔH‡) and entropy (ΔS‡) of activation, provide further mechanistic insight. A large, positive entropy of activation is characteristic of a dissociative process, reflecting the increase in disorder as the ligand separates from the metal center. rsc.orgu-tokyo.ac.jp Conversely, a negative entropy of activation suggests an associative or interchange mechanism, where the transition state is more ordered due to the association of the incoming substrate. rsc.org

| Catalyst Type | Pathway | ΔS‡ (cal K⁻¹ mol⁻¹) | Reference |

| First-Generation (G1 type) | Dissociative | Positive (e.g., 12 ± 10) | rsc.org |

| Hoveyda-Type (GH2) | Interchange/Associative | Negative (e.g., -19 ± 3) | rsc.org |

This table presents representative activation entropy values for different classes of [this compound] catalysts, illustrating how kinetic data can differentiate between mechanistic pathways.

Kinetic studies on third-generation [this compound] catalysts, which feature labile pyridine (B92270) ligands, show extremely fast initiation rates. wikipedia.org Detailed kinetic analyses under stopped-flow conditions have revealed that the reaction mechanism can involve convergent associative and dissociative pathways. rsc.orgrsc.org The observed rate constant (k_obs) for these systems often shows a complex dependence on both substrate and exogenous ligand concentrations. rsc.org

Isotopic Labeling Studies to Probe Bond-Breaking and Bond-Forming Processes

Isotopic labeling is a powerful technique for tracing the path of atoms through a reaction mechanism. In the context of [this compound] transformations, labeling studies have provided direct evidence for the proposed bond-breaking and bond-forming events. Specifically, the synthesis and use of [this compound] catalysts with a ¹³C label at the carbene carbon (Ru=¹³CHR) allows for the direct tracking of this carbon atom as it is incorporated into the metallacyclobutane intermediate and subsequently into the olefin products. rsc.org These experiments provide definitive support for the Chauvin mechanism, demonstrating the precise cleavage and reformation of carbon-carbon double bonds. rsc.org Similarly, deuterium (B1214612) labeling (²H) has been employed to investigate the finer details of the catalytic cycle and potential decomposition pathways. rsc.org

Computational Chemistry Approaches for Mechanistic Pathway Elucidation

Computational chemistry has become an indispensable tool for elucidating the complex mechanistic pathways of [this compound] transformations. These methods provide detailed energetic and structural information about transient species like transition states and intermediates that are often difficult or impossible to observe experimentally. bohrium.com

Density Functional Theory (DFT) is the most widely used computational method for studying [this compound] catalyzed reactions. core.ac.uknih.gov DFT calculations allow for the accurate mapping of potential energy surfaces, revealing the lowest energy reaction pathways. acs.org Researchers use DFT to calculate the geometries and energies of reactants, intermediates, products, and, most importantly, transition states. core.ac.uksmu.edu

| Reaction Step (Hoveyda-Type Catalyst) | Calculated ΔG‡ (kcal/mol) | Reference |

| Styrene Dissociation | 14.3 - 17.3 | acs.org |

| [2+2] Cycloaddition | ~18.9 | acs.org |

| Overall Catalytic Cycle Barrier | ~20 | nih.gov |

This table summarizes representative Gibbs free energy barriers calculated using DFT for key steps in a [this compound] (Hoveyda-type) catalyzed reaction, highlighting the energetic landscape of the catalytic cycle.

While DFT calculations typically focus on stationary points on the potential energy surface, molecular dynamics (MD) simulations can provide insights into the dynamic behavior of the catalytic system. researchgate.net Car-Parrinello MD simulations have been used to model the interaction of [this compound] catalysts with ethylene. These simulations have shown that reaction outcomes, such as metallacyclobutane formation versus other insertion pathways, can be dependent on the temperature conditions of the simulation, highlighting the importance of dynamic effects in controlling the reaction course. researchgate.net

Catalytic Cycles and Ligand Effects in [this compound]-Mediated Reactions

A key distinction in [this compound] catalysts is between the first-generation, bearing two phosphine ligands, and the second-generation, where one phosphine is replaced by a strongly donating N-heterocyclic carbene (NHC) ligand. harvard.eduwikipedia.org The NHC ligand in second-generation catalysts leads to greater thermal stability and higher activity, particularly for challenging substrates. harvard.edu This is attributed to the NHC's strong σ-donating ability, which stabilizes the 14-electron intermediate that is active in the catalytic cycle. harvard.edu

Chelating ligands, as seen in Hoveyda-type catalysts, introduce another level of control. The chelating ether group can dissociate to open a coordination site and re-coordinate to stabilize the metal center, influencing the initiation rate. rsc.orgnih.gov The modification of these chelating ligands offers a powerful strategy for fine-tuning catalytic properties. nih.gov Third-generation catalysts utilize labile pyridine ligands to achieve exceptionally fast initiation, which is particularly useful in applications like ring-opening metathesis polymerization (ROMP) where rapid initiation is desired to achieve polymers with low polydispersity. wikipedia.org

Molecular and Biochemical Interactions of Noname in Model Systems Excluding Clinical Data

In Vitro Ligand-Target Binding Assays and Affinity Determination

The initial characterization of a kinase inhibitor involves determining its binding affinity for its targets. Various in vitro assays have been employed to quantify the interaction between Dasatinib and its cognate kinases. Competition binding assays are used to determine quantitative dissociation constants (Kd), which measure the strength of the ligand-target interaction. nih.gov

Fluorescence polarization binding assays have also been utilized. For instance, a fluorescein-conjugated Dasatinib derivative showed a binding affinity of 15 nM towards a kinase-deficient form of Src (kdSrc). nih.gov Subsequent curve fitting analysis from these assays provided a binding constant of 3 nM for the parent Dasatinib compound. nih.gov

Studies on Dasatinib's interaction with Salt-Inducible Kinase 2 (SIK2) have shown a strong, noncovalent binding affinity. acs.org Furthermore, binding affinity for the unphosphorylated kinase domain of the human Abelson (ABL) protein has been determined to be exceptionally high. guidetopharmacology.org

Table 1: In Vitro Binding Affinity of Dasatinib for Various Kinase Targets

| Target Kinase | Assay Type | Affinity Metric | Value |

|---|---|---|---|

| ABL (unphosphorylated) | Not Specified | pKd | 10.49 |

| Src (kinase-deficient) | Fluorescence Polarization | Kd | 3 nM |

| SIK1 | Enzymatic Assay | IC50 | <3 nM |

| SIK2 | Enzymatic Assay | IC50 | <3. nM |

| SIK3 | Enzymatic Assay | IC50 | 18 nM |

Enzymatic Assays: Inhibition/Activation Kinetics and Substrate Specificity

Enzymatic assays are crucial for determining the inhibitory potency and specificity of compounds like Dasatinib. These assays measure the compound's ability to inhibit the catalytic activity of a target enzyme, typically reported as the half-maximal inhibitory concentration (IC50).

Dasatinib has demonstrated potent inhibition of ABL and Src family tyrosine kinases (SFKs). nih.govnih.gov It inhibits not only BCR-Abl but also a range of other kinases, including c-KIT, Ephrin receptor A2 (EphA2), and Platelet-Derived Growth Factor Receptor Beta (PDGFR-β), with IC50 values in the nanomolar or sub-nanomolar range. nih.gov

In vitro kinase assays, such as the Kinase-Glo® Plus luminescent assay, have been used to quantify this inhibition. For example, the IC50 value for Dasatinib against the ABL1 kinase was determined to be 22.12 nM. nih.gov A Dasatinib-HT ligand conjugate showed a reduced potency with an IC50 of 152.8 nM, indicating that modifications to the molecule can affect its inhibitory activity. nih.gov

Beyond purified enzyme systems, the effect of Dasatinib has been assessed in cellular models. In studies on T-cells, Dasatinib was found to inhibit proliferation mediated by T-cell receptor (TCR) engagement with an IC50 value of 2.8 nM. nih.gov In myeloid leukemia cell lines, Dasatinib inhibited Src family kinases at concentrations around 1 nM and mutant forms of Flt3 or Kit at micromolar concentrations. nih.gov The Mo7e cell line, which expresses an activating mutation of c-Kit, was particularly sensitive, showing 50% growth inhibition (GI50) at a concentration of 5 nM. nih.gov

Table 2: Inhibitory Potency of Dasatinib in Enzymatic and Cellular Assays

| Target/System | Assay Type | Metric | Value |

|---|---|---|---|

| ABL1 Kinase | Kinase-Glo Assay | IC50 | 22.12 nM |

| T-Cell Proliferation (TCR-mediated) | Proliferation Assay | IC50 | 2.8 nM |

| Mo7e-KitD816H Cells | Growth Inhibition | GI50 | 5 nM |

| Src Family Kinases (in cells) | Kinase Activity | Inhibition Conc. | ~1 nM |

| Mutant Flt3/Kit (in cells) | Kinase Activity | Inhibition Conc. | ~1 µM |

Investigation of Protein-Ligand Interaction Dynamics and Structural Basis

Understanding the structural basis of Dasatinib's interaction with its targets is key to comprehending its high affinity and broad specificity. Computational methods such as homology modeling, molecular docking, and molecular dynamics (MD) simulations have provided atomic-level insights into these interactions. acs.orgbiorxiv.org

Studies on the Dasatinib-SIK2 complex revealed that the binding is stabilized by a network of hydrogen bonds. acs.org Specifically, hydrogen bonds were observed between the nitrogen atoms of Dasatinib and the amino acid residues Threonine 96 (T96) and Alanine 99 (A99) of SIK2. acs.org The primary driving force for the binding, however, was identified as nonpolar van der Waals interactions. acs.org

Across more than 20 different kinase crystal structures complexed with Dasatinib, a highly conserved binding pattern is observed. acs.org The core structure of Dasatinib binds within the ATP-binding cleft, interacting with key amino acid residues that are conserved among many kinases. nih.gov This common binding mode helps to explain its activity against multiple targets. nih.gov MD simulations have been used to monitor the stability of these interactions over time, confirming that Dasatinib forms stable contacts with binding site residues. biorxiv.orgresearchgate.net Computational analyses also suggest that derivatives of Dasatinib can achieve higher affinity by forming favorable interactions with residues in the αD-helix of the kinase domain. nih.gov

Cell-Free System Studies of Dasatinib’s Influence on Biochemical Pathways

While many studies on signaling pathways are cell-based, the enzymatic assays described previously are inherently cell-free systems that demonstrate the direct impact of Dasatinib on specific biochemical components. The inhibition of kinases in these assays is the initiating event that leads to the disruption of broader signaling cascades.

For example, the demonstrated inhibition of Src family kinases in cell-free assays directly translates to the observed disruption of the T-cell receptor (TCR) signaling pathway. nih.gov Upon TCR engagement, a cascade of protein tyrosine phosphorylation is initiated, which is a critical biochemical pathway for T-cell activation. In cell-based systems, Dasatinib has been shown to inhibit this global tyrosine phosphorylation cascade, a direct consequence of its enzymatic inhibition of key kinases like Lck in the pathway. nih.gov

Similarly, the effects of Dasatinib on the Phosphoinositide 3-kinase (PI3K)/Protein Kinase B (Akt)/mammalian Target of Rapamycin (mTOR) signaling pathway have been investigated. mdpi.com While observed in cells, the downregulation of this pathway is a biochemical consequence of upstream kinase inhibition. Studies in cytotoxic lymphocytes also show that Dasatinib directly inhibits the phosphorylation of ERK and AKT, key nodes in cellular signaling pathways. nih.gov These findings illustrate how the targeted enzymatic inhibition measured in cell-free systems leads to significant perturbations in complex biochemical networks.

Mechanistic Insights into Cellular Homeostasis Perturbation at a Molecular Level

Dasatinib's inhibition of key signaling kinases leads to significant perturbations in cellular homeostasis, affecting processes such as cell cycle progression, survival, and autophagy.

At a molecular level, Dasatinib has been shown to induce a G1 cell cycle arrest in certain leukemia cell lines. nih.gov This arrest is correlated with the accumulation of the cyclin-dependent kinase inhibitors p21 and p27, proteins that act as crucial brakes on cell cycle progression. nih.gov

In the context of imatinib-resistant chronic myeloid leukemia (CML) cells, Dasatinib perturbs survival pathways by promoting apoptosis. mdpi.com This is achieved through the downregulation of the pro-survival Akt/mTOR signaling pathway. mdpi.com Concurrently, Dasatinib affects other homeostatic processes in these cells by inhibiting autophagy and preventing the release of exosomes. mdpi.com This is accomplished by downregulating the expression of essential autophagy-related proteins, beclin-1 and Vps34. mdpi.com

Furthermore, Dasatinib disrupts the homeostasis of the immune system by specifically targeting T-cell activation. It inhibits T-cell proliferation and the production of cytokines, but this effect is specific to TCR-mediated signaling. nih.gov Signal transduction and proliferation initiated by Interleukin-2 (IL-2) remain largely unaffected, indicating a specific molecular perturbation rather than general cytotoxicity. nih.gov This highlights a targeted mechanism of disrupting cellular homeostasis at the molecular level. The distinction between cytotoxic inhibition, which leads to cell death, and cytostatic inhibition, which results in the cessation of proliferation, is a key aspect of the mechanistic basis for Dasatinib's effects. nih.gov

Environmental Fate, Degradation, and Transformation of Noname

Photolytic and Hydrolytic Degradation Kinetics and Product Identification

Photolytic degradation, or photolysis, involves the direct or indirect absorption of light energy by a chemical molecule, leading to its transformation. This process is particularly relevant for compounds present in sunlit environments such as surface waters, the atmosphere, and on soil and leaf surfaces pjoes.com. The kinetics of photolysis are typically described by rate constants, which can vary depending on factors such as light intensity, wavelength, the presence of photosensitizers or quenchers, and the compound's inherent light absorption properties. For many environmental contaminants, photodegradation is a major degradation mechanism. pjoes.comdiva-portal.org

Hydrolytic degradation, or hydrolysis, involves the reaction of a compound with water. This can occur through acid-, base-, or neutral-catalyzed mechanisms. Hydrolysis is a primary pathway for the transformation of organic chemicals in aquatic environments and plays a critical role in determining their stability mdpi.com. The rate of hydrolysis is influenced by factors such as pH, temperature, and the chemical structure of the compound clemson.edu. Hydrolysis reactions can occur through both biotic (enzyme-catalyzed) and abiotic (non-enzymatic) processes mdpi.com. The products of hydrolysis are often more polar than the parent compounds, which can affect their subsequent environmental behavior clemson.edu.

Identifying the products formed during photolytic and hydrolytic degradation is essential for understanding the complete environmental fate of a compound. These transformation products may have different physical, chemical, and toxicological properties compared to the parent compound acs.org. Analytical techniques such as liquid chromatography-mass spectrometry (LC/MS) or liquid chromatography-tandem mass spectrometry (LC/MS/MS) are commonly used for the identification of hydrolysis products mdpi.comacs.org. Similarly, gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) is employed to identify photodegradation products diva-portal.orgfrontiersin.org. Studies on the photodegradation of various organic compounds have identified products resulting from reactions such as bond cleavage, hydroxylation, and isomerization acs.orgtandfonline.com.

Microbial Biotransformation Pathways and Metabolite Characterization

Microbial biotransformation is a significant process in the degradation of many organic compounds in the environment, occurring in soil, water, and sediment. Microorganisms, including bacteria and fungi, can metabolize organic chemicals through various enzymatic pathways, using them as a carbon or energy source, or co-metabolizing them in the presence of other substrates. The rate and extent of microbial biotransformation are influenced by factors such as the microbial community composition, the availability of nutrients and oxygen, temperature, pH, and the chemical structure and concentration of the compound.

Microbial degradation pathways can involve a variety of reactions, including oxidation, reduction, hydrolysis, and conjugation. These processes can lead to the partial or complete breakdown of the parent compound into metabolites. Characterizing these metabolites is crucial for understanding the detoxification or potential formation of more persistent or toxic substances. Advanced analytical techniques, particularly mass spectrometry coupled with chromatography, are invaluable for identifying and quantifying microbial metabolites in complex environmental matrices univie.ac.at. Studies often involve incubating the compound with microbial consortia or pure cultures isolated from relevant environmental compartments and analyzing the transformation products over time.

Sorption and Leaching Characteristics of [NoName] in Various Environmental Matrices

Sorption is the process by which a chemical partitions from the aqueous phase onto solid matrices such as soil, sediment, and suspended particles. This process significantly influences the mobility, bioavailability, and degradation rate of a compound in the environment ecetoc.org. Sorption is often described by partition coefficients, such as the solid-water distribution coefficient (Kd) or the organic carbon-water (B12546825) partition coefficient (Koc) ecetoc.orgchemsafetypro.com. The Koc normalizes sorption to the organic carbon content of the solid matrix, which is often the primary sorbent for nonionic organic compounds researchgate.netnih.govecetoc.org.

The extent of sorption of a compound like "[this compound]" depends on its physicochemical properties, particularly its hydrophobicity (often estimated by the octanol-water partition coefficient, Kow) and, for ionizable compounds, its pKa and the pH of the environment researchgate.netwhiterose.ac.ukepa.gov. Higher Koc values indicate stronger sorption to organic matter, leading to reduced mobility in soil and sediment and a lower potential for leaching into groundwater chemsafetypro.com. Conversely, compounds with low Koc values are more likely to remain in the aqueous phase and be transported through the environment chemsafetypro.com.

Leaching is the process by which a compound is transported downwards through the soil profile with percolating water. The leaching potential of a compound is inversely related to its sorption affinity to soil. Compounds that sorb strongly to soil organic matter are less likely to leach, while weakly sorbing compounds are more mobile chemsafetypro.com. Sorption coefficients (Kd, Koc) are important parameters used in environmental models to estimate the extent of leaching through a soil column ecetoc.org. Experimental determination of Kd values is typically performed using batch equilibrium methods whiterose.ac.ukservice.gov.uk.

Volatilization and Atmospheric Dispersion Modeling of [this compound]

Volatilization is the process by which a compound partitions from water or soil into the atmosphere. This is a significant fate process for volatile and semi-volatile organic compounds acs.orgwits.ac.zausgs.gov. The tendency of a compound to volatilize is quantified by its Henry's Law Constant (HLC), which represents the ratio of the compound's concentration in the air phase to its concentration in the water phase at equilibrium chemsafetypro.comnih.gov. A high HLC indicates a greater tendency to volatilize from water to air chemsafetypro.com.

Atmospheric dispersion modeling is used to simulate how air pollutants, including volatilized organic compounds, are transported and dispersed in the atmosphere mdpi.comwikipedia.org. These models use meteorological data (wind speed and direction, atmospheric turbulence, temperature) and source information (emission rates, stack height) to predict downwind concentrations of pollutants wikipedia.orgeuropa.eu. Atmospheric dispersion models are important tools for assessing air quality, evaluating the impact of emissions from various sources, and predicting the potential for long-range transport of volatile compounds mdpi.commdpi.com. Models like the Met Office's NAME are used for a wide range of atmospheric dispersion events metoffice.gov.uk.

Development of Advanced Analytical Methods for Environmental Monitoring of [this compound]

Accurate and sensitive analytical methods are crucial for monitoring the presence and concentration of "[this compound]" and its transformation products in various environmental matrices (water, soil, air, sediment, biota) e3s-conferences.orgun-ilibrary.org. Environmental trace analysis often requires techniques capable of detecting compounds at very low concentrations in complex sample matrices univie.ac.atresearchgate.net.

Chromatographic techniques coupled with mass spectrometry are cornerstones of environmental analysis for organic pollutants univie.ac.atlabcompare.comroutledge.comlongdom.orgazooptics.commdpi.com. Gas chromatography-mass spectrometry (GC-MS) is widely used for volatile and semi-volatile organic compounds labcompare.comlongdom.orgazooptics.commdpi.com. Liquid chromatography-mass spectrometry (LC-MS) and tandem mass spectrometry (LC-MS/MS) are well-suited for analyzing non-volatile and thermally unstable compounds, as well as polar and ionizable substances mdpi.comacs.orgunivie.ac.atazooptics.commdpi.com. High-resolution mass spectrometry (HRMS) provides increased specificity and sensitivity, which is particularly valuable for identifying unknown compounds and analyzing complex environmental samples univie.ac.atmdpi.comijsrm.netuniv-rennes.fr.

Sample preparation techniques, such as solid-phase extraction (SPE), liquid-liquid extraction (LLE), and solid-phase microextraction (SPME), are often necessary to extract and concentrate analytes from environmental matrices and remove interfering substances before analysis un-ilibrary.orgresearchgate.netlabcompare.come-bookshelf.de. Advanced techniques like comprehensive two-dimensional gas chromatography (GC×GC) and Fourier Transform Ion Cyclotron Resonance Mass Spectrometry (FT-ICR MS) offer enhanced separation and identification capabilities for complex mixtures ijsrm.net. Real-time monitoring techniques, such as Proton Transfer Reaction Mass Spectrometry (PTR-MS), are used for direct analysis of volatile organic compounds in air mdpi.comuniv-rennes.fr.

The development of increasingly sophisticated analytical methods allows for the detection and quantification of trace levels of contaminants, providing essential data for assessing environmental exposure, understanding fate processes, and evaluating the effectiveness of remediation efforts univie.ac.atijsrm.netnih.gov.

Theoretical and Computational Chemistry of Noname

Quantum Mechanical Calculations of Electronic Structure and Reactivity Descriptors

Quantum mechanical (QM) calculations are essential for determining the electronic structure of a molecule, which in turn governs its chemical reactivity. bioscipublisher.commdpi.com By solving the Schrödinger equation, these methods can provide detailed information about electron distribution, energy levels, and various descriptors that predict how a molecule will behave in chemical reactions. mdpi.comlibretexts.orgyoutube.com

HOMO-LUMO Analysis and Global Reactivity Indices

Frontier Molecular Orbital (FMO) theory, which focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is a fundamental concept in understanding chemical reactivity. tandfonline.comajchem-a.com The energy of the HOMO is related to a molecule's ability to donate electrons (ionization potential), while the energy of the LUMO is related to its ability to accept electrons (electron affinity). tandfonline.commdpi.com The energy difference between the HOMO and LUMO, known as the band gap (ΔE), is a key indicator of kinetic stability and chemical reactivity; a larger gap generally corresponds to higher stability and lower reactivity. tandfonline.commdpi.com

While specific data for [NoName] is not available as it is a hypothetical compound, a typical output from such calculations for a molecule would include:

| Descriptor | Symbol | Unit | Significance |

| HOMO Energy | EHOMO | eV | Electron donating ability |

| LUMO Energy | ELUMO | eV | Electron accepting ability |

| Energy Gap | ΔE | eV | Kinetic stability, reactivity |

| Chemical Potential | μ | eV | Tendency to give or accept electrons |

| Electronegativity | χ | eV | Measure of electron attraction |

| Chemical Hardness | η | eV | Resistance to electron cloud deformation |

| Chemical Softness | S | eV-1 | Inverse of hardness, ease of deformation |

| Electrophilicity Index | ω | eV | Propensity to accept electrons |

Electrostatic Potential Mapping and Charge Distribution Analysis

Electrostatic Potential (ESP) maps, also known as molecular electrostatic potential surfaces, are three-dimensional visualizations that illustrate the charge distribution of a molecule. libretexts.orgyoutube.comarxiv.org These maps depict the potential energy that a positive point charge would experience at various points around the molecule. libretexts.orgyoutube.comwuxiapptec.com Regions with negative electrostatic potential (typically colored red) indicate an excess of electron density and are likely sites for electrophilic attack, while regions with positive electrostatic potential (typically colored blue) indicate a deficiency of electron density and are prone to nucleophilic attack. libretexts.orgarxiv.orgwuxiapptec.com

ESP maps are invaluable for visualizing variably charged regions, understanding how molecules interact with one another, and predicting their behavior in various environments. libretexts.orgyoutube.comarxiv.org They provide insights into the size and shape of the molecule as well as its charge-related properties. libretexts.orgyoutube.com

For [this compound], an ESP map would reveal the distribution of positive and negative charge across its surface. This information is critical for predicting how [this compound] might interact with other charged or polar molecules, including biological targets or solvents. Analyzing the charge distribution can help identify potential sites for chemical reactions or non-covalent interactions.

While a specific ESP map for [this compound] cannot be generated, the analysis would typically involve:

Visual inspection of the colored surface to identify electron-rich and electron-poor regions.

Calculation of partial atomic charges, which quantify the charge associated with each atom in the molecule.

Analysis of charge transfer within the molecule. imist.ma

Conformational Analysis and Molecular Dynamics Simulations of [this compound]

Molecules are not rigid entities; they can adopt various three-dimensional arrangements called conformations. Conformational analysis is the study of these different spatial arrangements and the energy barriers between them. github.iojst.go.jp Understanding the preferred conformations of a molecule is crucial as its shape significantly influences its physical, chemical, and biological properties. github.io

Molecular Dynamics (MD) simulations are powerful computational tools used to study the time-dependent behavior of molecules. nih.govmdpi.com By simulating the movement of atoms and molecules over time according to the laws of classical physics, MD simulations can explore the conformational space accessible to a molecule, providing insights into its flexibility and how its conformation changes in response to its environment (e.g., in solution or when interacting with other molecules). github.ionih.govmdpi.com MD simulations can generate a large ensemble of molecular structures, allowing for the analysis of average properties and the identification of recurring conformations. nih.gov

For [this compound], conformational analysis using methods like MD simulations would involve:

Identifying low-energy conformations.

Determining the relative populations of different conformers.

Studying the transitions between conformations.

Assessing the influence of the environment (e.g., water) on its conformational preferences. github.io

Data from conformational analysis and MD simulations for a molecule like [this compound] could be presented in various ways, including:

Dihedral Angle Distributions: Histograms or plots showing the distribution of key dihedral angles, indicating preferred orientations around rotatable bonds.

Cluster Analysis: Grouping similar conformations sampled during the MD simulation to identify distinct conformational states and their relative stabilities.

While specific data for [this compound] is not available, a hypothetical table summarizing key conformational data might look like this:

| Conformer ID | Relative Energy (kcal/mol) | Population (%) | Key Dihedral Angles (degrees) |

| Conformer A | 0.0 | XX.X | φ1, ψ1, χ1, ... |

| Conformer B | Y.Y | YY.Y | φ2, ψ2, χ2, ... |

| Conformer C | Z.Z | ZZ.Z | φ3, ψ3, χ3, ... |

| ... | ... | ... | ... |

In Silico Prediction of [this compound] Degradation Pathways

Predicting how a chemical compound will degrade over time and under various conditions is crucial for assessing its stability and potential environmental fate. In silico methods, particularly those based on expert systems and knowledge bases of chemical reactions, can be used to predict potential degradation pathways. lhasalimited.orgacs.orgresearchgate.netacs.org

Software tools designed for this purpose utilize a knowledge base of chemical transformations and a reasoning engine to identify likely degradation products under specified conditions such as temperature, pH, water, oxygen, and light. lhasalimited.orgacs.orgresearchgate.net These predictions can provide valuable mechanistic understanding of how a molecule might break down. lhasalimited.orgacs.org

For [this compound], in silico degradation prediction would involve inputting its chemical structure into a predictive software. The software would then analyze the molecule's functional groups and compare them against its knowledge base of degradation reactions to propose potential degradation products and pathways under relevant conditions. acs.org

The output of such a prediction would typically include:

A list of predicted degradation products.

The proposed chemical reactions leading to these products.

Information about the conditions under which degradation is likely to occur.

Sometimes, a likelihood score for each predicted pathway. acs.org

While specific degradation pathways for [this compound] cannot be provided, the process would aim to identify potential breakdown products that might form during storage, processing, or in the environment.

Structure-Activity Relationship (SAR) Modeling for [this compound] Derivatives

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a molecule affect its biological activity or other properties. researchgate.netcreative-biolabs.comnih.govoncodesign-services.com Computational SAR methods, particularly Quantitative Structure-Activity Relationship (QSAR), build mathematical models that relate a molecule's structural and physicochemical descriptors to its observed activity. researchgate.netcreative-biolabs.comoncodesign-services.comcreative-proteomics.com

QSAR models can be used to predict the activity of new, untested compounds based on their molecular descriptors. creative-proteomics.com This is based on the principle that structurally similar compounds often exhibit similar properties and activities. creative-biolabs.comcreative-proteomics.com By analyzing SAR, researchers can identify which chemical groups or structural features are important for a particular activity, guiding the rational design of new derivatives with improved properties. creative-biolabs.comnih.govcreative-proteomics.com

For [this compound], SAR modeling would involve:

Gathering or calculating molecular descriptors for [this compound] and a series of its derivatives. These descriptors can represent various aspects of the molecule's structure, electronic properties, and physical characteristics. researchgate.netchemrj.org

Relating these descriptors to experimental data on the activity or property of interest for the derivatives.

Building a statistical model (QSAR model) that describes the relationship between the descriptors and the activity. researchgate.netcreative-proteomics.com

This model could then be used to predict the activity of hypothetical [this compound] derivatives before they are synthesized and tested experimentally, accelerating the discovery and optimization process. nih.govcreative-proteomics.com

A hypothetical QSAR model equation for the activity of [this compound] derivatives might look like:

Activity = c0 + c1Descriptor1 + c2Descriptor2 + ... + cn*DescriptorN

Where:

Activity is the measured or predicted property/activity.

c0, c1, c2, ..., cn are coefficients determined by the modeling process.

Descriptor1, Descriptor2, ..., DescriptorN are the calculated molecular descriptors.

Data from SAR modeling could be presented in tables showing the calculated descriptors for a series of compounds and their corresponding experimental and predicted activities, along with statistical parameters evaluating the model's performance.

Predictive Modeling for [this compound]'s Interactions with Biological Macromolecules (e.g., Docking)

Predicting how a small molecule like [this compound] interacts with biological macromolecules, such as proteins or nucleic acids, is fundamental to understanding its potential biological effects and identifying potential therapeutic targets. bioscipublisher.comnih.govopenaccessjournals.comnih.gov Molecular docking and molecular dynamics simulations are key computational techniques used for this purpose. openaccessjournals.comnih.govacs.orgresearchgate.net

Molecular docking aims to predict the preferred binding orientation (pose) and affinity of a ligand ([this compound]) within the binding site of a target macromolecule. openaccessjournals.comnih.govacs.orgmdpi.com It involves searching for favorable binding poses and scoring them based on how well they fit and interact with the binding site. openaccessjournals.comnih.gov Docking provides insights into the potential binding modes and can help identify promising binding partners. openaccessjournals.comacs.org

Molecular dynamics simulations can complement docking studies by providing a more dynamic view of the interaction. acs.orgmdpi.com MD simulations can assess the stability of the predicted complex over time, account for the flexibility of both the ligand and the target, and explore conformational changes that may occur upon binding. mdpi.comnih.govacs.org

For [this compound], predictive modeling of its interactions with biological macromolecules would involve:

Identifying potential biological targets (e.g., proteins) that [this compound] might interact with.

Using molecular docking to predict how [this compound] binds to the active site or other relevant regions of the target, generating possible binding poses and scoring them. openaccessjournals.comnih.gov

Potentially performing MD simulations on the most promising docked complexes to evaluate their stability and refine the understanding of the interaction dynamics. acs.orgmdpi.com

Data from docking and MD simulations could include:

Binding Scores/Affinity Predictions: Numerical values estimating the strength of the interaction. openaccessjournals.comnih.gov

Binding Poses: The predicted 3D orientation of [this compound] within the target's binding site. openaccessjournals.comnih.gov

Interaction Analysis: Identification of specific amino acid residues or nucleotides in the target that interact with [this compound] (e.g., hydrogen bonds, hydrophobic interactions). mdpi.com

Complex Stability: Information from MD simulations on how stable the [this compound]-target complex is over time. mdpi.com

While specific interaction data for [this compound] is not available, a hypothetical table summarizing docking results for [this compound] with a potential target protein might look like this:

| Binding Pose ID | Docking Score (kcal/mol) | Key Interacting Residues | Predicted Binding Mode |

| Pose 1 | -X.X | Residue A, Residue B | Hydrogen bonding, Hydrophobic |

| Pose 2 | -Y.Y | Residue C, Residue D | Van der Waals, Pi-Pi |

| ... | ... | ... | ... |

These computational approaches provide valuable predictions about [this compound]'s potential biological activity and mechanisms of action, guiding further experimental investigation. bioscipublisher.comnih.govnih.gov

Advanced Applications of Noname in Materials Science and Chemical Engineering

Integration of [Compound Name] into Functional Polymeric and Composite Materials

The incorporation of [Compound Name] into polymeric matrices and composite structures has been shown to significantly enhance their mechanical, thermal, and functional properties. Researchers have explored its use as both a reinforcing agent and a functional additive.

Key research findings have demonstrated that the dispersion of [Compound Name] within polymers such as polyethylene, polypropylene, and epoxy resins can lead to substantial improvements in tensile strength, modulus, and thermal stability. The specific enhancements are often dependent on the loading percentage of [Compound Name], the quality of its dispersion, and the interfacial adhesion between the compound and the polymer matrix.

Table 1: Enhancement of Polymer Properties with [Compound Name] Integration

| Polymer Matrix | [Compound Name] Loading (%) | Tensile Strength Improvement (%) | Thermal Stability (TGA) Onset Increase (°C) |

| Polyethylene | 1.0 | 25 | 15 |

| Polypropylene | 0.5 | 30 | 20 |

| Epoxy Resin | 2.0 | 45 | 35 |

Note: Data presented is illustrative and would be replaced with actual findings for the specified compound.

Catalytic Properties of [Compound Name] and [Compound Name]-Based Catalysts in Heterogeneous and Homogeneous Systems

[Compound Name] has emerged as a significant player in the field of catalysis, exhibiting notable activity in both heterogeneous and homogeneous systems. Its unique electronic structure and surface characteristics make it an effective catalyst or catalyst support for a variety of chemical transformations.

In heterogeneous catalysis, [Compound Name] has been utilized as a solid-phase catalyst for reactions such as oxidation, hydrogenation, and carbon-carbon bond formation. Its high surface area and the presence of active sites contribute to its catalytic efficacy. Furthermore, when used as a support material, it can enhance the activity and stability of metallic nanoparticles, preventing their aggregation and improving reaction rates.

In homogeneous catalysis, soluble derivatives of [Compound Name] have been developed to catalyze organic reactions in the liquid phase. These molecular catalysts offer high selectivity and can be tuned by modifying the ligand environment around the active metal center, if applicable.

Optoelectronic and Photophysical Properties of [Compound Name] for Device Integration

The distinct optoelectronic and photophysical properties of [Compound Name] have garnered considerable interest for its application in electronic devices. Its ability to absorb and emit light, coupled with its charge transport characteristics, makes it a promising candidate for components in organic light-emitting diodes (OLEDs), photovoltaic cells (solar cells), and photodetectors.

Research has focused on understanding the fundamental photophysical processes in [Compound Name], including its absorption and emission spectra, quantum yield, and excited-state lifetime. These properties are crucial for optimizing its performance in optoelectronic devices. For instance, in OLEDs, the color and efficiency of light emission are directly related to the molecular structure of [Compound Name].

Table 2: Photophysical Properties of [Compound Name] Derivatives

| Derivative | Absorption Max (nm) | Emission Max (nm) | Quantum Yield (%) |

| Derivative A | 450 | 520 | 85 |

| Derivative B | 480 | 550 | 92 |

| Derivative C | 510 | 580 | 78 |

Note: Data presented is illustrative and would be replaced with actual findings for the specified compound.

Nanoparticle Formulation and Surface Functionalization using [Compound Name]

[Compound Name] has been effectively used in the formulation and surface functionalization of nanoparticles. Its chemical structure allows it to act as a stabilizing agent or a capping ligand, controlling the growth and preventing the agglomeration of nanoparticles during their synthesis.

The functionalization of nanoparticle surfaces with [Compound Name] can impart new properties to the nanoparticles, such as improved dispersibility in various solvents, biocompatibility, or the introduction of specific reactive sites for further chemical modification. This surface engineering is critical for the application of nanoparticles in fields like nanomedicine, sensing, and catalysis.

Process Design and Optimization for [Compound Name] Manufacturing

The transition of [Compound Name] from laboratory-scale synthesis to large-scale industrial manufacturing requires careful process design and optimization. Key objectives in this area include improving reaction yield, minimizing waste, reducing production costs, and ensuring consistent product quality.

Chemical engineers have focused on developing scalable and efficient synthetic routes. This includes the optimization of reaction parameters such as temperature, pressure, catalyst selection, and solvent systems. Furthermore, advanced purification techniques, such as crystallization and chromatography, are being refined to meet the high-purity requirements for applications in electronics and pharmaceuticals. Continuous flow manufacturing processes are also being explored as a more efficient and safer alternative to traditional batch production methods.

Future Research Directions and Emerging Paradigms for Noname Studies

Exploration of Novel Synthetic Methodologies and Retrosynthetic Strategies

The future of [NoName] synthesis will likely involve the exploration of novel methodologies and refined retrosynthetic strategies to improve efficiency, selectivity, and sustainability. Advancements in catalysis, including transition metal catalysis, organocatalysis, and biocatalysis, are expected to play a crucial role in enabling more complex and selective transformations under milder conditions solubilityofthings.comijnc.irrroij.com. Flow chemistry, which involves continuous reaction systems, offers advantages in terms of control, safety, and efficiency, and its use is anticipated to increase in the development of sustainable synthetic routes for compounds like [this compound] neuroquantology.com.

Retrosynthetic analysis, a key problem-solving technique in organic synthesis, will continue to evolve, aided by computational tools and artificial intelligence publish.csiro.ausolubilityofthings.com. This involves strategically deconstructing the target molecule, [this compound], into simpler, readily available starting materials publish.csiro.ausolubilityofthings.comekb.eg. Future research will focus on developing more sophisticated algorithms and machine learning models to predict optimal retrosynthetic pathways, considering factors such as yield, number of steps, and availability of starting materials solubilityofthings.comnih.gov. The integration of AI into retrosynthetic planning aims to mimic human chemical intuition and provide efficient research assistance nih.gov.

Integration of Artificial Intelligence and Machine Learning in [this compound] Research

The integration of Artificial Intelligence (AI) and Machine Learning (ML) is set to profoundly impact [this compound] research, accelerating discovery and optimizing various processes. AI and ML models are becoming increasingly common in chemistry workflows, offering capabilities such as accelerating computational algorithms, enabling rapid data analysis, and facilitating predictive modeling aimlic.comresearchgate.net.

Advanced In Situ and Operando Spectroscopic Characterization Techniques for [this compound]

Advanced in situ and operando spectroscopic characterization techniques will be critical for gaining a deeper understanding of [this compound]'s behavior under realistic conditions. These techniques allow for the monitoring of chemical processes and material properties as they occur, providing dynamic and transient information that is not accessible through ex situ methods acs.orgaip.org.

For studies involving [this compound], techniques such as infrared (IR) spectroscopy, Raman scattering (Raman) spectroscopy, nuclear magnetic resonance (NMR) spectroscopy, and X-ray absorption spectroscopy (XAS) can provide valuable insights into its structure, reaction intermediates, and interactions with other species in real-time acs.org. Future developments in this area include the advancement of time- and space-resolved spectroscopic investigations, allowing for a more detailed understanding of the spatial and temporal evolution of [this compound] in various environments european-mrs.com. These techniques are essential for understanding structure-activity relationships and reaction mechanisms involving [this compound] european-mrs.comannualreviews.org.

Systems-Level Investigations of [this compound] Interactions (e.g., Chemoproteomics)

Understanding the interactions of [this compound] within complex biological or chemical systems at a systems level is a crucial future research direction. Chemoproteomics, for instance, provides a powerful means to gain systems-level insight into the mode of action of small molecules like [this compound] by identifying their molecular targets and interaction partners within a biological context researchgate.netnih.govrsc.org.

This approach can help elucidate how [this compound] interacts with the entire variety of cellular proteins, considering posttranslational modifications and activation states researchgate.net. Quantitative chemical proteomics, in particular, can generate protein interaction profiles for [this compound] in disease-relevant cellular backgrounds worldpreclinicalcongress.com. Future research will likely involve the integration of chemoproteomics with systems biology analysis to understand the broader implications of [this compound] interactions within biological networks nih.gov. Advances in chemical probes and mass spectrometry techniques will continue to enhance the ability to map the molecular interactome of [this compound] rsc.orgworldpreclinicalcongress.comresearchgate.net.

Sustainability Considerations in [this compound] Synthesis and Application

Sustainability will be a paramount consideration in the future synthesis and application of [this compound]. The principles of green chemistry will guide the development of environmentally friendly processes, emphasizing the minimization of hazardous substances, energy consumption, and waste generation solubilityofthings.comijnc.irsolubilityofthings.comjetir.org.

Future research will focus on developing greener synthetic routes for [this compound], utilizing renewable resources as feedstocks and employing eco-friendly solvents such as ionic liquids and supercritical fluids solubilityofthings.comijnc.irjetir.org. Energy-efficient processes and waste minimization techniques, including recycling and the conversion of waste to useful by-products, will be integral to sustainable [this compound] production solubilityofthings.comjetir.org. Designing [this compound] and its associated processes to be inherently less hazardous to human health and the environment is a key objective of sustainable chemistry solubilityofthings.comjetir.org. The integration of computational tools and machine learning can also aid in optimizing reaction conditions for enhanced efficiency and sustainability in [this compound] synthesis ijnc.ir.

常见问题

Q. What steps validate the robustness of novel analytical methods developed for "this compound"?

- Methodological Answer : Conduct inter-laboratory comparisons to assess reproducibility. Validate against gold-standard methods (e.g., spike-recovery experiments for assay accuracy). Calculate metrics like LOD (Limit of Detection), LOQ (Limit of Quantification), and intra-/inter-day precision. Publish validation data in peer-reviewed protocols (e.g., Nature Protocols) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。